2-Methyl-5-(3-methylphenyl)-1-pentene
Overview
Description
2-Methyl-5-(3-methylphenyl)-1-pentene is an organic compound that belongs to the class of alkenes It is characterized by a pentene backbone with a methyl group at the second position and a 3-methylphenyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(3-methylphenyl)-1-pentene can be achieved through several synthetic routes. One common method involves the alkylation of 3-methylphenylacetylene with 2-bromo-1-pentene in the presence of a strong base such as sodium amide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions. The reaction conditions are optimized to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(3-methylphenyl)-1-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Hydrogenation of the double bond in the presence of a catalyst such as palladium on carbon can yield the corresponding alkane.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation reactions.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Depending on the conditions, products such as 2-Methyl-5-(3-methylphenyl)-1-pentanol, 2-Methyl-5-(3-methylphenyl)-1-pentanone, or 2-Methyl-5-(3-methylphenyl)-1-pentanoic acid can be formed.
Reduction: The major product is 2-Methyl-5-(3-methylphenyl)-pentane.
Substitution: Various substituted derivatives of this compound can be obtained.
Scientific Research Applications
2-Methyl-5-(3-methylphenyl)-1-pentene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(3-methylphenyl)-1-pentene depends on its specific application. In chemical reactions, the compound acts as a reactant that undergoes transformations based on the conditions and reagents used. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-phenyl-1-pentene: Similar structure but lacks the methyl group on the phenyl ring.
3-Methyl-5-phenyl-1-pentene: Similar structure but the methyl group is on the pentene chain instead of the phenyl ring.
2-Methyl-5-(4-methylphenyl)-1-pentene: Similar structure but the methyl group is at the fourth position on the phenyl ring.
Uniqueness
2-Methyl-5-(3-methylphenyl)-1-pentene is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and interactions. This structural feature can lead to different physical and chemical properties compared to its similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-methyl-3-(4-methylpent-4-enyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-11(2)6-4-8-13-9-5-7-12(3)10-13/h5,7,9-10H,1,4,6,8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLBXBFNYRAEGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCCC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251084 | |
Record name | Benzene, 1-methyl-3-(4-methyl-4-penten-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001251084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1143461-41-9 | |
Record name | Benzene, 1-methyl-3-(4-methyl-4-penten-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1143461-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-methyl-3-(4-methyl-4-penten-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001251084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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